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butanecarboxylic acid

Cat. No.: B554585
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-
benzyloxycarbonyl-1-aminocyclobutanecarboxylic acid (Cbz-Ac4c-OH), a compound of interest
in peptide design and drug development. The conformational rigidity imposed by the
cyclobutane ring makes it a valuable building block for creating structurally constrained
peptides. This document summarizes its crystallographic data, details the experimental
protocols for its structural determination, and visualizes the workflow involved.

Crystallographic Data

The crystal structure of Cbz-Ac4c-OH (also referred to as Z-Ac4c-OH) was determined by X-
ray diffraction analysis. The key quantitative data from this analysis are summarized in the
tables below. This information is essential for computational modeling, structure-activity
relationship (SAR) studies, and the rational design of novel peptide-based therapeutics.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical formula C13H15NOa
Formula weight 249.26 g/mol
Crystal system Monoclinic
Space group P21/n

Unit cell dimensions a=10.34(1) A
b =9.54(1) A

c=12.82(2) A

B =101.4(1)°

Volume 1240(3) A3

Z (molecules per unit cell) 4

Calculated density 1.33 g/cm3
Absorption coefficient 0.88 mm~1
F(000) 528

Crystal size 0.30x0.20 x 0.15 mm
Theta range for data collection 2.0 to0 60.0°
Reflections collected 1750

Independent reflections

1630 [R(int) = 0.031]

Final R indices [I>2sigma(l)]

R1 =0.065, wR2 = 0.182

R indices (all data)

R1 =0.089, wR2 = 0.201

Goodness-of-fit on F2

1.04

Table 2: Selected Bond Lengths
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Bond Length (A)
c1-C2 1.545(4)
C1-C4 1.542(4)
C1-C5 1.528(4)
C1-N1 1.470(3)
C5-01 1.205(3)
C5-02 1.316(3)
N1-C6 1.341(3)
C6-03 1.220(3)
C6-04 1.345(3)
C7-04 1.455(3)

Table 3: Selected Bond Angles
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Atoms Angle (°)
C2-C1-C4 88.9(2)
C2-C1-C5 115.5(2)
C4-C1-C5 116.1(2)
C2-C1-N1 113.7(2)
C4-C1-N1 114.3(2)
C5-C1-N1 108.1(2)
01-C5-02 124.7(3)
01-C5-C1 124.8(3)
02-C5-C1 110.5(2)
C1-N1-C6 122.3(2)
03-C6-N1 125.1(3)
03-C6-04 124.2(3)
N1-C6-04 110.7(2)

Experimental Protocols

The determination of the crystal structure of Cbz-Ac4c-OH involved the following key
experimental procedures.

Synthesis and Crystallization

¢ Synthesis: Cbz-Ac4c-OH was synthesized by the reaction of 1-aminocyclobutanecarboxylic
acid with benzyl chloroformate in an aqueous alkaline solution. The product was then purified
by recrystallization.

o Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation
of a solution of Cbz-Ac4c-OH in an ethanol-water mixture at room temperature.

X-ray Data Collection and Structure Solution
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» Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray
diffraction data were collected at room temperature using a four-circle diffractometer with
graphite-monochromated MoKa radiation (A = 0.71073 A).

» Structure Solution and Refinement: The crystal structure was solved by direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a
riding model.

Visualizations

The following diagrams illustrate the key workflows and relationships in the structural analysis
of Cbz-Ac4c-OH.
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Synthesis and Crystallization

1-Aminocyclobutanecarboxylic Acid Benzyl Chloroformate

Reaction in Alkaline Solution

Purification (Recrystallization)

Chbz-Ac4c-OH Powder

Slow Evaporation (Ethanol/Water)

Single Crystal Formation

Crystal Mounting

4 N

Crystallographic Analysis

X-ray Data Collection

Structure Solution (Direct Methods)

Structure Refinement (Least-Squares)

Final Crystal Structure
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 To cite this document: BenchChem. [Crystal Structure of Cbz-Ac4c-OH: An In-depth
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554585#crystal-structure-of-cbz-ac4c-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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